(S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate
Overview
Description
(S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperazine ring, along with a methyl group and a carboxylate ester functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate typically involves the reaction of (S)-2-methyl-3-oxopiperazine-1-carboxylate with benzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow chemistry allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
(S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the benzyl group under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- ®-benzyl 2-methyl-3-oxopiperazine-1-carboxylate
- (S)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate
- ®-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate
Uniqueness
(S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate is unique due to its specific stereochemistry and the presence of the benzyl group, which can influence its reactivity and interaction with biological targets. Compared to its tert-butyl analogs, the benzyl group provides different steric and electronic properties, potentially leading to distinct biological activities and applications.
Biological Activity
(S)-Benzyl 2-methyl-3-oxopiperazine-1-carboxylate, with the CAS number 1373232-22-4, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview
This compound is characterized by its unique piperazine structure, which contributes to its pharmacological properties. The compound's molecular formula is and it features a stereocenter that influences its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the benzyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation: It has the potential to modulate receptor activity, impacting signaling pathways crucial for various physiological processes.
Research Findings
Recent studies have explored the compound's efficacy in various biological contexts:
- Antitumor Activity: Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines, suggesting a potential role in cancer therapy.
- Neuroprotective Effects: Research has shown that this compound may protect neuronal cells from oxidative stress, indicating its potential in treating neurodegenerative diseases.
Data Table: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
In a study investigating the antitumor properties of this compound, researchers treated various cancer cell lines with different concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 20 µM for certain cell types. This suggests significant potential for further development as an anticancer agent.
Case Study 2: Neuroprotective Properties
A separate investigation focused on the neuroprotective effects of this compound against oxidative stress-induced cell death. The compound was shown to reduce markers of oxidative damage and improve cell survival rates in cultured neuronal cells exposed to harmful agents.
Properties
IUPAC Name |
benzyl (2S)-2-methyl-3-oxopiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-10-12(16)14-7-8-15(10)13(17)18-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,16)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOPZRYPDFSHOY-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801151210 | |
Record name | 1-Piperazinecarboxylic acid, 2-methyl-3-oxo-, phenylmethyl ester, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801151210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-22-4 | |
Record name | 1-Piperazinecarboxylic acid, 2-methyl-3-oxo-, phenylmethyl ester, (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperazinecarboxylic acid, 2-methyl-3-oxo-, phenylmethyl ester, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801151210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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